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molecular formula C25H26F2N6S B8636296 1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]- CAS No. 125346-06-7

1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]-

Cat. No. B8636296
M. Wt: 480.6 g/mol
InChI Key: FIKUUKZURPKAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164390

Procedure details

Pentane (10mL) was added to sodium hydride (0.3 g, 6.3 mmol, 50% suspension in mineral oil), and the mixture was stirred under nitrogen. The pentane was decanted, anhydrous DMF (12 mL) was added and the suspension was cooled to 0° C. 6-Mercaptopurine monohydrate (0.93 g, 5.5 mmol) was added in small portions over a 15 min period. To the light beige, slightly hazy mixture was added, after an additional 10 min at 0° C., 1-(1-chloro-3-propanyl)-4-[bis(4-fluorophenyl)methyl]piperazine (2.0 g, 5.5 mmol) dissolved in anhydrous DMF (4 mL) within 5 min. After addition was complete, the mixture was allowed to warm to room temperature and it was stirred under nitrogen for 4 days. The DMF was evaporated in vacuo (1 mm Hg) at 50° C. The residue was triturated in methylene chloride and the mixture was filtered through celite. The filtrate was washed with water (2×50 mL), dried (sodium sulfate), filtered, and evaporated in vacuo to give the crude product (2.79 g). Silica gel flash chromatography using 10% methanol/methylene chloride gave the desired product (1.18 g, 45%) mp 90°-93° C. 300 MHz 1H NMR (CDCl3)δ: 8.60 (s, 1H), 8.14 (s, 1H), 7.31 (m, 4H), 6.95 (m, 4H), 4.17 (s, 1H), 3.38 (m, 2H), 2.35-2.6 (m, 10H), 2.02 (m, 2H). DCI/MS (M+1) 481.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
1-(1-chloro-3-propanyl)-4-[bis(4-fluorophenyl)methyl]piperazine
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
CCCCC.[H-].[Na+].O.[SH:9][C:10]1[N:18]=[CH:17][N:16]=[C:15]2[C:11]=1[NH:12][CH:13]=[N:14]2.Cl[CH2:20][CH2:21][CH2:22][N:23]1[CH2:28][CH2:27][N:26]([CH:29]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[CH:39][CH:38]=2)[C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)[CH2:25][CH2:24]1>CN(C=O)C.CO.C(Cl)Cl>[F:43][C:40]1[CH:41]=[CH:42][C:37]([CH:29]([C:30]2[CH:31]=[CH:32][C:33]([F:36])=[CH:34][CH:35]=2)[N:26]2[CH2:25][CH2:24][N:23]([CH2:22][CH2:21][CH2:20][S:9][C:10]3[N:18]=[CH:17][N:16]=[C:15]4[C:11]=3[NH:12][CH:13]=[N:14]4)[CH2:28][CH2:27]2)=[CH:38][CH:39]=1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
O.SC1=C2NC=NC2=NC=N1
Step Three
Name
1-(1-chloro-3-propanyl)-4-[bis(4-fluorophenyl)methyl]piperazine
Quantity
2 g
Type
reactant
Smiles
ClCCCN1CCN(CC1)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pentane was decanted
ADDITION
Type
ADDITION
Details
anhydrous DMF (12 mL) was added
ADDITION
Type
ADDITION
Details
To the light beige, slightly hazy mixture was added, after an additional 10 min at 0° C.
Duration
10 min
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
it was stirred under nitrogen for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The DMF was evaporated in vacuo (1 mm Hg) at 50° C
CUSTOM
Type
CUSTOM
Details
The residue was triturated in methylene chloride
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product (2.79 g)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(N1CCN(CC1)CCCSC1=C2NC=NC2=NC=N1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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